N-Acetyl Cefpodoxime Proxetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl Cefpodoxime Proxetil, also known as this compound, is a useful research compound. Its molecular formula is C23H29N5O10S2 and its molecular weight is 599.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
N-Acetyl-cefpodoxime proxetil, also known as 98RN5J68ZW, is a third-generation cephalosporin antibiotic with a broad spectrum of activity against most Gram-positive and Gram-negative bacteria . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
The primary target of N-Acetyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) found in bacterial cell walls . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria.
Mode of Action
N-Acetyl-cefpodoxime proxetil is a prodrug that is absorbed and de-esterified to its active metabolite, cefpodoxime . The active metabolite binds preferentially to PBP3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Pharmacokinetics
N-Acetyl-cefpodoxime proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Approximately 50% of the administered cefpodoxime dose is absorbed systemically . Over the recommended dosing range, approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .
Result of Action
The result of N-Acetyl-cefpodoxime proxetil’s action is the death of the bacteria, leading to the resolution of the bacterial infection. It is commonly used to treat acute otitis media, pharyngitis, and sinusitis .
Action Environment
The action of N-Acetyl-cefpodoxime proxetil can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of the drug, enhancing its bioavailability . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamase enzymes produced by some bacteria, which can inactivate cefpodoxime . Cefpodoxime is stable in the presence of certain beta-lactamases .
Biochemical Analysis
Biochemical Properties
N-Acetyl-cefpodoxime proxetil interacts with various enzymes and proteins. It is de-esterified in the gastrointestinal tract to its active metabolite, cefpodoxime . The conversion of N-Acetyl-cefpodoxime proxetil to cefpodoxime happens readily in the gastrointestinal tract through esterases . The rate of metabolic degradation of N-Acetyl-cefpodoxime proxetil to cefpodoxime was determined in serum, liver, and intestinal S9 fraction of normal male .
Cellular Effects
N-Acetyl-cefpodoxime proxetil demonstrates strong activity against pathogens frequently associated with the respiratory tract, urinary tract, and skin and soft tissue infections . It is generally well tolerated and demonstrates good therapeutic potential in patients with various common bacterial infections .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl-cefpodoxime proxetil involves the inhibition of cell wall synthesis in bacterial cells . Resistance to cefpodoxime is primarily through hydrolysis by beta-lactamase, alteration of penicillin-binding proteins (PBPs), and decreased permeability .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-cefpodoxime proxetil over time in laboratory settings have been studied. For example, in a study of the pharmacokinetics of cefpodoxime proxetil, it was found that the maximum concentration (Cmax) and area under the curve (AUC) of cefpodoxime decreased significantly in diabetic rats, attributed to augmented clearance of cefpodoxime .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-cefpodoxime proxetil vary with different dosages. For example, in adult doses for bronchitis, a 200 mg oral dose is administered every 12 hours for 10 days . In pediatric doses for tonsillitis/pharyngitis, a 5 mg/kg/dose (maximum 100 mg) is administered orally every 12 hours for 5 to 10 days .
Metabolic Pathways
N-Acetyl-cefpodoxime proxetil is involved in various metabolic pathways. It is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . There is minimal metabolism of cefpodoxime in vivo .
Transport and Distribution
N-Acetyl-cefpodoxime proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Following oral administration, approximately 50% of the administered cefpodoxime dose is absorbed systemically .
Subcellular Localization
As a prodrug, it is absorbed in the gastrointestinal tract and then distributed systemically where it exerts its effects .
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O10S2/c1-10(2)36-23(33)38-12(4)37-21(32)17-13(7-34-5)8-39-20-16(19(31)28(17)20)26-18(30)15(27-35-6)14-9-40-22(25-14)24-11(3)29/h9-10,12,16,20H,7-8H2,1-6H3,(H,26,30)(H,24,25,29)/b27-15-/t12?,16-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUWODPJPCPPD-WMPCKYRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)C)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC(=O)C)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-15-1 |
Source
|
Record name | N-Acetyl-cefpodoxime proxetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-CEFPODOXIME PROXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RN5J68ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.